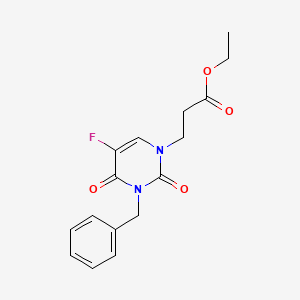![molecular formula C18H15ClN2OS B5848762 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide, also known as CTZ, is a chemical compound that has been extensively studied in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in these cells. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide in lab experiments is its broad range of biological activities. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide is its potential toxicity. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide. One area of interest is the development of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide and its potential toxicity.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide involves the reaction of 4-chloroaniline with 2-bromo-4-methylbenzoic acid to form 4-(4-chlorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-N-methylbenzamide to form N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has also been studied for its potential as a diagnostic tool for various diseases, including cancer.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-5-3-4-6-15(11)17(22)21-18-20-16(12(2)23-18)13-7-9-14(19)10-8-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAUWVSVXIOVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)

![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)


![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)

